

# Toxicology and Safety Profile of 2-Furancarboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Furancarboxylic acid*

Cat. No.: *B1666266*

[Get Quote](#)

## Introduction

**2-Furancarboxylic acid** (CAS No. 88-14-2), also known as 2-furoic acid, is a heterocyclic organic compound with a furan ring and a carboxylic acid group. It is utilized as a preservative and flavoring agent in the food industry and serves as a starting material in the synthesis of various chemicals, including pharmaceuticals and plastics.<sup>[1]</sup> Given its presence in consumer products and industrial applications, a thorough understanding of its toxicological and safety profile is essential for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the available toxicology and safety data for **2-Furancarboxylic acid**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## Toxicological Data Summary

The toxicological data for **2-Furancarboxylic acid** is summarized in the following tables, covering acute toxicity, genotoxicity, and other relevant endpoints. It is important to note that for many toxicological endpoints, specific data for **2-Furancarboxylic acid** are limited or unavailable in the public domain. In such cases, data for the parent compound, furan, or related furan derivatives are provided for context, with the understanding that these may not be directly representative of **2-Furancarboxylic acid**'s toxicity.

Table 1: Acute Toxicity of **2-Furancarboxylic Acid**

| Endpoint   | Species | Route           | Value                            | Reference |
|------------|---------|-----------------|----------------------------------|-----------|
| LD50       | Mouse   | Intraperitoneal | 100 mg/kg                        | [2][3]    |
| LD50       | Mouse   | Intraperitoneal | 250 mg/kg                        | [1][4]    |
| LD50       | Rat     | Oral            | 100 mg/kg                        |           |
|            |         |                 | > 2,000 mg/kg                    |           |
| LD50       | Rat     | Oral            | (for 2,5-Furandicarboxylic acid) |           |
| Dermal     | -       | -               | No data available                |           |
| Inhalation | -       | -               | No data available                |           |

Table 2: Genotoxicity of **2-Furancarboxylic Acid**

| Assay                           | Test System                        | Concentration/<br>Dose                     | Result            | Reference |
|---------------------------------|------------------------------------|--------------------------------------------|-------------------|-----------|
| Unscheduled DNA Synthesis (UDS) | Rat Primary Hepatocytes (in vitro) | 1, 3, 10, 30, 100, 300, or 1000 $\mu$ g/mL | Negative          |           |
| Ames Test                       | -                                  | -                                          | No data available | -         |
| Micronucleus Test               | -                                  | -                                          | No data available | -         |

Table 3: Other Toxicological Endpoints for **2-Furancarboxylic Acid** and Related Compounds

| Endpoint                            | Compound               | Species       | Key Findings                                                                                                                                              | Reference |
|-------------------------------------|------------------------|---------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Carcinogenicity                     | Furan                  | Rats and Mice | Evidence of hepatocellular adenoma and carcinoma, and bile-duct cancer.                                                                                   |           |
| Repeated Dose Toxicity              | Furan                  | Rats          | The liver is the major target organ. A No-Observed-Adverse-Effect Level (NOAEL) for hepatic toxicity was proposed at 0.03 mg/kg bw/day in a 90-day study. |           |
| Reproductive/Developmental Toxicity | 2-Furancarboxylic acid | -             | No data available                                                                                                                                         |           |
| Skin and Eye Irritation             | 2-Furancarboxylic acid | -             | Classified as a skin and eye irritant.                                                                                                                    |           |

## Experimental Protocols

Detailed experimental protocols for specific studies on **2-Furancarboxylic acid** are not readily available in the public literature. Therefore, this section outlines the general methodologies for key toxicological assays as recommended by the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols represent the standard approach for assessing the safety of chemical substances.

## Acute Oral Toxicity (Following OECD Guideline 401 - now superseded)

The acute oral toxicity of a substance was traditionally determined using the LD50 test as outlined in OECD Guideline 401. Although this guideline has been deleted and replaced with alternative methods that use fewer animals (OECD 420, 423, and 425), the fundamental principles are described below.

- **Test Animals:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females.
- **Housing and Feeding:** Animals are housed in standard cages with controlled environmental conditions (temperature, humidity, light cycle) and have access to a standard diet and drinking water.
- **Dose Administration:** The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Pathology:** All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
- **Data Analysis:** The LD50 is calculated using a statistical method, such as the Probit method.

## Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

- Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium lacking the required amino acid.
- Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted for each concentration and compared to the control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

## **In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)**

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

- Test Animals: Typically, rodents (mice or rats) are used.
- Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of stained smears.
- Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.

## **Unscheduled DNA Synthesis (UDS) in Mammalian Cells (Following OECD Guideline 482 - in vitro)**

The UDS assay measures DNA repair synthesis following DNA damage induced by a test substance.

- Test System: Primary cultures of mammalian cells, often rat hepatocytes, are used as they are metabolically competent.

- Procedure: The cells are exposed to the test substance in the presence of radiolabeled thymidine (e.g.,  $^3\text{H}$ -thymidine). If the substance causes DNA damage, the cell's repair machinery will incorporate the labeled thymidine as it repairs the DNA. This incorporation occurs outside of the normal S-phase of the cell cycle and is termed "unscheduled."
- Analysis: The amount of incorporated radiolabel is quantified using autoradiography, where the number of silver grains over the nucleus is counted.
- Data Analysis: A significant increase in the net grain count in treated cells compared to solvent controls indicates that the substance induced DNA damage and repair.

## Visualizations: Pathways and Workflows

### Metabolic Pathway of 2-Furancarboxylic Acid

**2-Furancarboxylic acid** is a metabolite of furfural, a compound formed during the thermal processing of food. The metabolic fate of 2-furoic acid in mammals is not extensively detailed in the available literature. However, in microorganisms such as *Pseudomonas putida*, it can be degraded. The following diagram illustrates the microbial degradation pathway of furfural to 2-furoic acid and its subsequent metabolism.



[Click to download full resolution via product page](#)

Microbial metabolic pathway of furfural to 2-furoic acid and its degradation.

## Experimental Workflow for an In Vivo Repeated Dose Toxicity Study

The following diagram illustrates a generalized experimental workflow for a repeated dose toxicity study, such as a 28-day or 90-day study in rodents, which is a common requirement for chemical safety assessment.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oecd.org [oecd.org]
- 2. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- To cite this document: BenchChem. [Toxicology and Safety Profile of 2-Furancarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666266#toxicology-and-safety-data-of-2-furancarboxylic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)